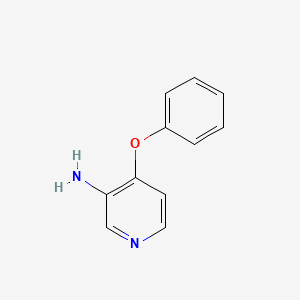

4-Phenoxypyridin-3-amine

描述

Structure

3D Structure

属性

IUPAC Name |

4-phenoxypyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-10-8-13-7-6-11(10)14-9-4-2-1-3-5-9/h1-8H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJZZCHNYRGOHIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132038-28-9 | |

| Record name | 4-phenoxypyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Design

Established Synthetic Pathways

The most common and well-documented route to 4-Phenoxypyridin-3-amine involves the reduction of a nitro group at the 3-position of the pyridine (B92270) ring. This approach is favored due to the accessibility of the starting materials and the generally high efficiency of the reduction step.

Reduction of 3-Nitro-4-phenoxypyridine

The transformation of 3-Nitro-4-phenoxypyridine to this compound is a critical step that can be accomplished through several established chemical methods. The choice of method often depends on factors such as scale, available equipment, and desired purity.

A classic and reliable method for the reduction of aromatic nitro compounds is the use of stannous chloride (SnCl₂). In a typical procedure, 3-Nitro-4-phenoxypyridine is treated with an excess of stannous chloride dihydrate in a suitable solvent, such as ethanol (B145695). The reaction mixture is heated to reflux to drive the reduction to completion. The acidic conditions generated during the reaction are subsequently neutralized with a base, such as sodium hydroxide, to liberate the free amine, which can then be extracted and purified.

| Reagent/Solvent | Role | Typical Conditions |

| 3-Nitro-4-phenoxypyridine | Starting Material | 1 equivalent |

| Stannous Chloride Dihydrate | Reducing Agent | 3-5 equivalents |

| Ethanol | Solvent | Reflux Temperature |

| Sodium Hydroxide | Base (for workup) | Aqueous solution |

Catalytic hydrogenation offers a cleaner and often more efficient alternative to metal-acid reductions. This technique involves the use of hydrogen gas or a hydrogen source in the presence of a metal catalyst to selectively reduce the nitro group. A common catalyst for this transformation is palladium on carbon (Pd/C). The reaction is typically carried out in a solvent like methanol (B129727) under a hydrogen atmosphere. The progress of the reaction can be monitored by the uptake of hydrogen. Upon completion, the catalyst is removed by filtration, and the product is isolated by evaporation of the solvent.

| Reagent/Catalyst | Role | Typical Conditions |

| 3-Nitro-4-phenoxypyridine | Starting Material | 1 equivalent |

| Hydrogen Gas (H₂) | Reducing Agent | Atmospheric or higher pressure |

| Palladium on Carbon (Pd/C) | Catalyst | 5-10 mol% |

| Methanol | Solvent | Room Temperature |

Precursor Synthesis: 3-Nitro-4-phenoxypyridine

The successful synthesis of this compound is contingent on the availability of its immediate precursor, 3-Nitro-4-phenoxypyridine. This intermediate is efficiently prepared via a nucleophilic aromatic substitution reaction.

The synthesis of 3-Nitro-4-phenoxypyridine is readily achieved by the reaction of 4-chloro-3-nitropyridine (B21940) with phenol (B47542). In this nucleophilic aromatic substitution, the phenoxide ion, generated by treating phenol with a base, acts as the nucleophile and displaces the chloride at the 4-position of the pyridine ring. The presence of the electron-withdrawing nitro group at the 3-position activates the 4-position towards nucleophilic attack. A common base used for this purpose is potassium carbonate, and the reaction is typically conducted in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature to ensure a reasonable reaction rate.

| Reagent/Solvent | Role | Typical Conditions |

| 4-chloro-3-nitropyridine | Electrophile | 1 equivalent |

| Phenol | Nucleophile Precursor | 1-1.2 equivalents |

| Potassium Carbonate | Base | 1.5-2 equivalents |

| Dimethylformamide (DMF) | Solvent | 80-100 °C |

Advanced Synthetic Approaches

The synthesis of this compound, a significant heterocyclic amine, can be achieved through a multi-step process. A common and logical synthetic route commences with 4-chloro-3-nitropyridine as the starting material. This route involves an initial nucleophilic aromatic substitution (SNAr) reaction with phenol to yield the intermediate, 4-phenoxy-3-nitropyridine. Subsequent reduction of the nitro group furnishes the final product, this compound. Advanced synthetic methodologies are centered on optimizing these key steps to enhance yield, purity, and efficiency, as well as adapting the process for automated protocols and considering scalability for research applications.

Optimized Reaction Conditions and Yield Enhancement

The optimization of the synthesis of this compound primarily focuses on the two critical stages: the nucleophilic aromatic substitution (SNAr) and the subsequent nitro group reduction.

The SNAr reaction between 4-chloro-3-nitropyridine and phenol is a crucial step where reaction conditions significantly influence the yield of 4-phenoxy-3-nitropyridine. The reactivity of the pyridine ring is enhanced by the presence of the electron-withdrawing nitro group, which facilitates nucleophilic attack. Key parameters for optimization include the choice of base, solvent, and reaction temperature. A variety of bases can be employed to deprotonate phenol, generating the more nucleophilic phenoxide ion. Common bases include potassium carbonate, cesium carbonate, and sodium hydride. The choice of solvent is also critical, with polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) generally favoring SNAr reactions by solvating the cation of the base and leaving the nucleophile more reactive. Temperature control is essential to ensure the reaction proceeds at a reasonable rate without promoting side reactions.

The subsequent reduction of the nitro group in 4-phenoxy-3-nitropyridine to an amine is another pivotal step where optimization is key to achieving high yields of the final product. A variety of reducing agents can be employed for this transformation. Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere is a common and effective method. Another approach is the use of metal-free reducing agents like trichlorosilane (B8805176) (HSiCl3) in the presence of a tertiary amine, which offers a mild and efficient alternative. The choice of solvent and catalyst, as well as control of temperature and pressure (in the case of catalytic hydrogenation), are critical for maximizing the yield and purity of this compound.

Table 1: Illustrative Optimization Parameters for the Synthesis of this compound

| Step | Parameter | Condition 1 | Condition 2 | Condition 3 | Desired Outcome |

| SNAr Reaction | Base | K2CO3 | Cs2CO3 | NaH | High conversion of starting material |

| Solvent | DMF | DMSO | NMP | Good solubility of reactants, high reaction rate | |

| Temperature | 80 °C | 100 °C | 120 °C | Complete reaction, minimal side products | |

| Nitro Reduction | Reducing Agent | Pd/C, H2 | Pt/C, H2 | HSiCl3, Et3N | High yield of the desired amine |

| Solvent | Ethanol | Methanol | Dichloromethane | Efficient reaction, easy product isolation | |

| Temperature | Room Temp | 50 °C | 0 °C to Room Temp | Complete reduction, high purity |

Automated Synthesis Protocols

The multi-step synthesis of this compound is amenable to automation, particularly through the use of continuous-flow chemistry. nih.govnih.gov Automated flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for higher throughput.

A hypothetical automated flow setup for the synthesis of this compound would involve a sequential two-step process. In the first stage, a solution of 4-chloro-3-nitropyridine and phenol, along with a suitable base, would be pumped through a heated reactor coil. The precise control of temperature and residence time within the reactor allows for the optimization of the SNAr reaction to maximize the formation of 4-phenoxy-3-nitropyridine.

The output from the first reactor, containing the intermediate product, could then be directly channeled into a second flow module for the nitro group reduction. This second module could consist of a packed-bed reactor containing a solid-supported catalyst (e.g., Pd/C) with a continuous flow of hydrogen gas. Alternatively, a solution of a metal-free reducing agent could be introduced and mixed in a second reactor coil. The continuous nature of the process allows for the in-line purification and isolation of the final product, this compound. Such an automated system would enable the rapid synthesis of libraries of related compounds for research purposes by systematically varying the starting materials.

Scalability Considerations for Research Applications

Scaling up the synthesis of this compound from milligram to gram or multi-gram quantities for research applications requires careful consideration of several factors to maintain yield, purity, and safety.

For the initial SNAr reaction, heat management becomes a critical issue on a larger scale. The reaction is often exothermic, and efficient heat dissipation is necessary to prevent runaway reactions and the formation of byproducts. The choice of reactor and stirring efficiency are important to ensure homogeneous mixing and temperature control. The work-up procedure also needs to be adapted for larger volumes, potentially involving extraction and crystallization protocols that are efficient on a larger scale.

In the nitro reduction step, particularly with catalytic hydrogenation, the efficiency of mass transfer of hydrogen gas to the catalyst surface becomes a limiting factor. Proper agitation and reactor design are crucial to ensure efficient hydrogenation. The handling of flammable hydrogen gas and pyrophoric catalysts like Pd/C also requires stringent safety protocols. For metal-free reductions, the stoichiometry of the reagents and the management of any exotherms are key considerations for a safe and successful scale-up.

Purification of the final product on a larger scale often requires a shift from chromatographic methods, which can be cumbersome and costly, to crystallization. Developing a robust crystallization procedure is therefore a critical aspect of a scalable synthesis. The use of continuous-flow chemistry, as discussed in the previous section, can also mitigate many of the challenges associated with scaling up batch processes, offering a safer and more controlled environment for the synthesis of larger quantities of this compound for research needs. researchgate.net

Chemical Reactivity and Derivatization Strategies

Amination and Acylation Reactions

The primary amine group of 4-phenoxypyridin-3-amine is a key handle for a variety of functionalization reactions, most notably acylation and further amination processes. These reactions are fundamental in medicinal chemistry for creating libraries of compounds to explore structure-activity relationships (SAR). acs.org

Acylation, the reaction with acylating agents like acid chlorides or anhydrides, readily forms amide bonds. acs.org This transformation is one of the most frequently used reactions in drug discovery. acs.org For instance, the secondary amine derivative, 4-Phenoxy-N-(2-(prop-2-yn-1-yloxy)benzyl)pyridin-3-amine, can be acylated using acetyl chloride in the presence of 4-dimethylaminopyridine (B28879) (DMAP) to yield the corresponding acetamide. mdpi.comethz.ch This reaction highlights a common strategy to modify the amine for further conjugation or to alter its electronic and steric properties. mdpi.comethz.ch

Beyond simple acylation, the nitrogen atom can undergo N-alkylation and N-arylation. acs.org N-arylation, often achieved through methods like the Buchwald-Hartwig palladium-catalyzed cross-coupling, is a powerful tool for forming C-N bonds with aryl halides. acs.orgncl.ac.uk Similarly, reductive amination, where an amine reacts with a carbonyl compound in the presence of a reducing agent, is a prevalent method for N-alkylation, generating homologated amines that are crucial for SAR studies. acs.org While direct N-alkylation of the pyridine (B92270) ring nitrogen is less common, it can be influenced by the ring's electronic properties and the presence of activating groups. acs.orgchemicalbook.com

Table 1: Example of Acylation Reaction

| Reactant | Reagents | Product | Reference |

|---|---|---|---|

| 4-Phenoxy-N-(2-(prop-2-yn-1-yloxy)benzyl)pyridin-3-amine | Acetyl chloride, DMAP, DCM | N-(4-Phenoxypyridin-3-yl)-N-(2-(prop-2-yn-1-yloxy)benzyl)acetamide | mdpi.comethz.ch |

Condensation Reactions with Aldehydes and Ketones

The primary amine of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction is a cornerstone of organic synthesis, involving the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, often under acidic catalysis. masterorganicchemistry.comyoutube.com It is crucial to use a weak acid, such as acetic acid, because a strong acid would protonate the amine, rendering it non-nucleophilic. youtube.com

A specific example involves the reaction of this compound with 2-(prop-2-yn-1-yloxy)benzaldehyde. mdpi.comethz.ch By refluxing these two components in toluene (B28343) with a Dean-Stark trap to remove the water formed, the corresponding Schiff base, 4-phenoxy-N-(2-(prop-2-yn-1-yloxy)benzylidene)pyridin-3-amine, was synthesized in high yield. mdpi.comethz.ch The resulting imine can be readily reduced, for example with sodium borohydride (B1222165), to furnish the secondary amine. mdpi.comethz.ch

These condensation reactions are not limited to simple aldehydes. A wide variety of substituted aromatic and aliphatic aldehydes and ketones can be used to generate a diverse library of Schiff base derivatives, which are often valuable intermediates for the synthesis of more complex heterocyclic structures or can be investigated for their own biological activities. iajpr.comnih.govresearchgate.net

Table 2: Example of Condensation Reaction to Form a Schiff Base

| Amine | Aldehyde | Conditions | Product (Schiff Base) | Yield | Reference |

|---|---|---|---|---|---|

| This compound | 2-(prop-2-yn-1-yloxy)benzaldehyde | Toluene, reflux, Dean-Stark trap, 4 days | 4-Phenoxy-N-(2-(prop-2-yn-1-yloxy)benzylidene)pyridin-3-amine | 88% | mdpi.comethz.ch |

Heterocyclic Ring Formation

The this compound moiety serves as a crucial starting material for the synthesis of various fused and appended heterocyclic systems. The reactive amino group is the primary site for derivatization and subsequent cyclization reactions.

Synthesis of Schiff Base Derivatives

As detailed in the previous section, the condensation of this compound with carbonyl compounds is a direct route to Schiff base derivatives. mdpi.comethz.ch These compounds, characterized by the azomethine (–C=N–) group, are not only important synthetic intermediates but also exhibit a range of biological activities themselves. nepjol.info The synthesis is typically a one-step process involving refluxing the primary amine with an appropriate aldehyde or ketone, often with a catalytic amount of acid. iajpr.comnih.gov For example, Schiff bases of 5-[2-(4-Fluorophenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine were prepared by reacting the amine with various substituted aromatic aldehydes in ethanol (B145695) with a few drops of acetic acid. iajpr.com This general strategy is broadly applicable for generating diverse Schiff base libraries from amine precursors. rsc.orgresearchgate.net

Cyclization to Thiadiazole and Oxadiazole Systems

The this compound framework can be incorporated into five-membered heterocyclic rings like thiadiazoles and oxadiazoles. A common strategy involves converting the amine into a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo cyclization under different conditions to yield either the thiadiazole or oxadiazole ring. mdpi.comresearchgate.net

For example, a related precursor, 2-phenoxypyridine-3-carboxylic acid, can be treated with thiosemicarbazide and a dehydrating agent like phosphorus oxychloride to form the aminothiadiazole intermediate, 5-(2-phenoxypyridin-3-yl)-1,3,4-thiadiazol-2-amine. researchgate.net This amine can then be converted into various Schiff base derivatives. researchgate.net Generally, the cyclization of acyl thiosemicarbazides under acidic conditions (e.g., concentrated H₂SO₄, POCl₃) leads to 2-amino-1,3,4-thiadiazoles. mdpi.comresearchgate.net In contrast, oxidative cyclization, for instance using iodine, can be employed to synthesize 2-amino-1,3,4-oxadiazoles from the same thiosemicarbazide precursors. medjchem.com These heterocycles are prominent scaffolds in medicinal chemistry. researchgate.netmdpi.com

Table 3: General Synthetic Pathways to Thiadiazoles and Oxadiazoles from Amine Precursors

| Intermediate | Cyclization Condition | Product Heterocycle | Reference |

|---|---|---|---|

| Acyl thiosemicarbazide | Acidic (e.g., conc. H₂SO₄, POCl₃) | 1,3,4-Thiadiazole | mdpi.comresearchgate.net |

| Acyl thiosemicarbazide | Oxidative (e.g., I₂) | 1,3,4-Oxadiazole | medjchem.com |

Incorporation into Pyrazolopyrimidine Frameworks

The this compound scaffold has been successfully incorporated into the pyrazolo[3,4-d]pyrimidine system, a privileged scaffold in drug discovery, particularly for kinase inhibitors. researchgate.netimist.ma A novel series of 3-(6-phenoxypyridin-3-yl)-4-amine-1H-pyrazolo[3,4-d]pyrimidine derivatives has been synthesized and identified as potent inhibitors of Bruton's tyrosine kinase (BTK). researchgate.net The synthesis of such structures typically involves a multi-step sequence where a pyrazole (B372694) ring is first constructed and then fused with a pyrimidine (B1678525) ring. The phenoxypyridine moiety is usually introduced via a nucleophilic aromatic substitution or a cross-coupling reaction at a suitable position on the pyrazolopyrimidine core. imist.ma The versatility of the pyrimidine ring allows for extensive derivatization to optimize biological activity. researchgate.net

Introduction of Functional Groups for Further Elaboration

To enhance the utility of this compound as a scaffold, various functional groups can be introduced to allow for further, more complex chemical modifications. These functional groups act as synthetic handles for subsequent reactions.

A prime example is the introduction of an alkyne group, which renders the molecule "clickable". mdpi.comethz.ch In a multi-step synthesis starting from this compound, an alkyne-containing side chain was introduced, culminating in N-(4-phenoxypyridin-3-yl)-N-(2-(prop-2-yn-1-yloxy)benzyl)acetamide. mdpi.comethz.ch The terminal alkyne allows the molecule to be easily conjugated to other molecules bearing an azide (B81097) group via the highly efficient copper-catalyzed azide-alkyne cycloaddition (click chemistry). mdpi.comethz.ch

Another powerful technique is the direct C-H functionalization of the phenoxy ring. Platinum-catalyzed C-H acylation of 2-aryloxypyridines with reagents like ethyl chlorooxoacetate provides an efficient method to introduce an α-keto ester functional group. nih.gov This reaction is highly selective and tolerant of various substituents, offering a direct route to install a versatile functional group that can serve as a precursor for α-hydroxy acids, α-amino acids, or other heterocycles. nih.gov The ability to introduce such functional groups significantly broadens the scope for creating complex derivatives from the basic this compound structure.

Table 4: Example of Functional Group Introduction on a Related Scaffold

| Substrate | Reagent | Catalyst | Functional Group Introduced | Reference |

|---|---|---|---|---|

| 2-Aryloxypyridine | Ethyl chlorooxoacetate | Platinum | α-Keto ester | nih.gov |

Alkyne Tagging for Click Chemistry Applications

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, forming a stable triazole linkage between an alkyne and an azide. organic-chemistry.orgipme.ru To utilize this powerful bioconjugation technique, an alkyne functional group can be introduced into the this compound structure.

A common strategy involves the reaction of this compound with an aldehyde or ketone containing a terminal alkyne. For instance, this compound can be reacted with 2-(prop-2-yn-1-yloxy)benzaldehyde to form a Schiff base, which is subsequently reduced to the more stable amine. nih.gov Further acetylation of the secondary amine can yield a final product, an alkyne-tagged derivative ready for click chemistry applications. nih.gov This alkyne-functionalized molecule can then be "clicked" onto a molecule containing an azide group, such as a modified nanoparticle or a biological macromolecule. nih.gov

The success of the click reaction is often confirmed by spectroscopic methods, such as infrared (IR) spectroscopy, where the disappearance of the characteristic azide vibrational band indicates the formation of the triazole ring. nih.gov

Table 1: Key Intermediates in Alkyne Tagging of this compound

| Compound Name | Structure | Role in Synthesis |

| This compound | Starting material | |

| 2-(prop-2-yn-1-yloxy)benzaldehyde | Alkyne-containing reagent | |

| 4-phenoxy-N-(2-(prop-2-yn-1-yloxy)benzylidene)pyridin-3-amine | Schiff base intermediate | |

| N-(4-phenoxypyridin-3-yl)-N-(2-(prop-2-yn-1-yloxy)benzyl)acetamide | Final alkyne-tagged product |

Halogenation and Fluorination for Radiochemical Synthesis

The introduction of halogens, particularly radioisotopes of fluorine and iodine, onto the this compound scaffold is crucial for developing radiotracers for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging. harvard.eduresearchgate.net PET imaging, in particular, often utilizes the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) due to its favorable decay characteristics. harvard.eduresearchgate.net

Fluorination:

Late-stage fluorination, the introduction of a fluorine atom into a complex molecule at a late step in the synthesis, is a highly sought-after strategy in radiochemistry. harvard.edu For phenoxypyridine derivatives, this can be challenging. One approach involves nucleophilic substitution of a suitable leaving group, such as a tosylate, with [¹⁸F]fluoride. researchgate.net For example, a precursor molecule containing a tosylated side chain can be reacted with [¹⁸F]fluoride to produce the desired ¹⁸F-labeled radiotracer. researchgate.net The efficiency of these reactions is critical due to the short half-life of ¹⁸F (approximately 110 minutes). harvard.edu

Recent advancements have also explored palladium-catalyzed fluorination reactions, which can offer alternative routes to radiofluorinated aromatic compounds. harvard.edu

Iodination:

Radioiodination, typically with iodine-123, iodine-124, or iodine-131, is another important technique for radiolabeling. Electrophilic iodination of activated aromatic rings is a common method. While direct iodination of the phenoxypyridine core can be challenging to control, precursors with activating groups or organometallic intermediates can facilitate regioselective iodination. researchgate.net

Reaction Mechanisms and Intermediate Species

The derivatization of this compound involves a variety of reaction mechanisms and the formation of distinct intermediate species.

In alkyne tagging , the initial reaction between the primary amine of this compound and an aldehyde proceeds through the formation of a hemiaminal intermediate , which then dehydrates to form a Schiff base (imine) . This imine is a key intermediate that is subsequently reduced, typically using a reducing agent like sodium borohydride (NaBH₄), to a stable secondary amine. nih.gov

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) itself proceeds through a proposed catalytic cycle involving copper(I) acetylide intermediates. The reaction is highly regioselective, yielding the 1,4-disubstituted triazole product. organic-chemistry.org

In halogenation reactions , the mechanism depends on the specific method employed.

Nucleophilic Aromatic Substitution (SNA_r): In the case of radiofluorination with [¹⁸F]fluoride on an activated aromatic ring (e.g., with a nitro group as an activating group), the reaction proceeds through a Meisenheimer complex , a resonance-stabilized anionic intermediate.

Electrophilic Aromatic Substitution: For electrophilic halogenation, an electrophilic halogen species (e.g., generated from an oxidant and a halide source) attacks the electron-rich aromatic ring. This proceeds via a positively charged intermediate known as an arenium ion or sigma complex . The regioselectivity of this reaction is directed by the existing substituents on the aromatic rings of the phenoxypyridine scaffold.

Palladium-Catalyzed Cross-Coupling: In modern fluorination and other halogenation methods, organometallic intermediates are key. For instance, in a Buchwald-Hartwig-type amination or a related cross-coupling reaction, the mechanism would involve oxidative addition of an aryl halide to a palladium(0) complex, followed by ligand exchange and reductive elimination to form the C-N or C-halogen bond. harvard.edu

The understanding of these reaction mechanisms and the stability of the intermediates are crucial for optimizing reaction conditions and achieving high yields of the desired derivatized products.

Spectroscopic Analysis and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR Data Analysis

In a hypothetical ¹H NMR spectrum of 4-Phenoxypyridin-3-amine, distinct signals would be expected for the protons on the pyridine (B92270) and phenoxy rings, as well as the amine group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| Pyridine-H2 | 8.0 - 8.2 | Doublet | 2.0 - 3.0 |

| Pyridine-H5 | 7.2 - 7.4 | Doublet of doublets | 8.0 - 9.0, 2.0 - 3.0 |

| Pyridine-H6 | 8.3 - 8.5 | Doublet | 8.0 - 9.0 |

| Phenoxy-H (ortho) | 7.0 - 7.2 | Multiplet | |

| Phenoxy-H (meta) | 7.3 - 7.5 | Multiplet | |

| Phenoxy-H (para) | 7.1 - 7.3 | Multiplet | |

| NH₂ | 3.5 - 5.0 | Broad singlet |

Note: These are estimated values based on analogous structures and are subject to solvent effects and the specific spectrometer frequency.

The protons on the pyridine ring are expected to appear at lower field (higher ppm) due to the electron-withdrawing nature of the nitrogen atom. The protons of the phenoxy group would resonate in the aromatic region, with potential overlap. The amine protons typically present as a broad singlet, and their chemical shift can be highly variable depending on concentration and solvent.

Advanced NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, several advanced NMR techniques would be employed:

¹³C NMR Spectroscopy: Would provide information on the number of unique carbon atoms and their chemical environment. Aromatic carbons typically resonate between 110 and 160 ppm.

Correlation Spectroscopy (COSY): A 2D NMR technique used to identify protons that are coupled to each other, helping to trace the connectivity of protons within the pyridine and phenoxy rings.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connection between the phenoxy group and the pyridine ring via the ether linkage.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₁H₁₀N₂O), the expected exact mass would be approximately 186.0793 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 186. The fragmentation pattern would provide further structural information. Common fragmentation pathways for such a molecule could include:

Loss of the phenoxy radical (•OC₆H₅), leading to a fragment ion corresponding to the 3-aminopyridinyl cation.

Cleavage of the C-O ether bond, resulting in fragments corresponding to the phenoxy cation and the 3-aminopyridine (B143674) radical cation.

Fragmentation of the pyridine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Amine | N-H stretch (asymmetric and symmetric) | 3300 - 3500 |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aromatic C=C | C=C stretch | 1400 - 1600 |

| Aryl Ether | C-O stretch (asymmetric) | 1200 - 1270 |

| Aryl Ether | C-O stretch (symmetric) | 1020 - 1075 |

| Amine | N-H bend | 1580 - 1650 |

The presence of sharp peaks in the 3300-3500 cm⁻¹ region would be characteristic of the primary amine group. The aromatic C-H and C=C stretching vibrations would confirm the presence of the aromatic rings. The strong absorption bands in the 1200-1270 cm⁻¹ and 1020-1075 cm⁻¹ regions would be indicative of the aryl ether linkage.

Chromatographic Techniques for Purity Assessment

Chromatographic techniques are essential for determining the purity of a chemical compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for assessing the purity of non-volatile organic compounds. A typical HPLC method for this compound would involve:

Stationary Phase: A reversed-phase column, such as a C18 column, where the stationary phase is nonpolar.

Mobile Phase: A mixture of a polar solvent (e.g., water or a buffer) and a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). The composition of the mobile phase would be optimized to achieve good separation of the target compound from any impurities.

Detection: A UV detector would be suitable for this compound due to the presence of the aromatic rings which absorb UV light. The detection wavelength would be set at the λmax of the compound to ensure maximum sensitivity.

The purity of the sample would be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography (TLC) is a fundamental and widely utilized chromatographic technique for the separation, identification, and purity assessment of compounds. In the context of the synthesis and analysis of this compound, TLC serves as a rapid, cost-effective, and versatile tool. It is instrumental in monitoring the progress of chemical reactions, identifying the presence of starting materials, intermediates, and final products, as well as in the preliminary purification stages.

The principle of TLC involves the separation of components within a mixture based on their differential partitioning between a stationary phase and a mobile phase. The stationary phase is typically a thin layer of adsorbent material, such as silica (B1680970) gel or alumina, coated onto a solid support like a glass plate or aluminum foil. The mobile phase, a solvent or a mixture of solvents, moves up the stationary phase by capillary action.

For a compound like this compound, which possesses both a polar amine group and a less polar phenoxy group, the choice of the stationary and mobile phases is crucial for achieving effective separation. A polar stationary phase like silica gel is commonly employed. The selection of the mobile phase, or eluent, is determined by the polarity of the compounds to be separated. A mobile phase of appropriate polarity will result in the differential migration of the components up the TLC plate.

The separation is quantified by the retardation factor (Rƒ), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rƒ value is a characteristic of a compound in a specific TLC system (stationary phase, mobile phase, temperature) and can be used for its identification.

In a typical TLC analysis of a reaction mixture containing this compound, spots corresponding to the starting materials, the product, and any byproducts will travel different distances up the plate, resulting in distinct Rƒ values. By comparing the Rƒ value of a spot in the reaction mixture to that of a known standard of this compound run on the same plate, the presence of the desired product can be confirmed. Furthermore, the disappearance of the starting material spots and the appearance of the product spot can be used to monitor the progression of the reaction.

Visualization of the separated spots on the TLC plate is often achieved under ultraviolet (UV) light, especially for compounds that are UV-active, or by using chemical staining agents that react with the compounds to produce colored spots.

While specific experimental data for the TLC of this compound is not extensively detailed in publicly available literature, the general principles of chromatography allow for the development of suitable methods. The selection of an appropriate solvent system, often a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol), would be optimized to achieve a target Rƒ value for this compound, typically in the range of 0.3 to 0.5 for optimal resolution.

Role As a Molecular Scaffold in Chemical Biology and Drug Discovery Research

Precursor for Translocator Protein (TSPO) Ligands and Radiopharmaceuticals

The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane, is a key biomarker for neuroinflammation and is upregulated in activated microglia and astrocytes. Consequently, the development of high-affinity ligands for TSPO is of great interest for the imaging and diagnosis of neuroinflammatory and neurodegenerative conditions using Positron Emission Tomography (PET). The 4-phenoxypyridin-3-amine core has been instrumental in the creation of potent and selective TSPO ligands, including the widely studied PBR28 and its analogs.

Design and Synthesis of PBR28 and FEPPA Analogs

The this compound scaffold serves as a crucial building block in the synthesis of second-generation TSPO ligands like PBR28 (N-(2-methoxybenzyl)-N-(4-phenoxypyridin-3-yl)acetamide) and FEPPA (N-(2-(2-fluoroethoxy)benzyl)-N-(4-phenoxypyridin-3-yl)acetamide). The synthesis of these compounds typically involves the initial preparation of this compound itself. This is often achieved through a nucleophilic aromatic substitution reaction between 4-chloropyridin-3-amine and phenol (B47542), or by the reduction of a nitro group in a precursor molecule.

Once this compound is obtained, it can be further functionalized. For instance, in the synthesis of PBR28, the amine group of this compound is reacted with 2-methoxybenzoyl chloride to form an amide bond. This is followed by an N-alkylation step to introduce the benzyl (B1604629) group, yielding the final PBR28 molecule. A similar synthetic strategy is employed for FEPPA, where a fluoroethoxy-substituted benzyl group is introduced.

The design of these analogs often focuses on optimizing properties such as lipophilicity and metabolic stability, which are critical for effective brain imaging agents. The phenoxypyridine core is favored for its ability to confer high binding affinity while allowing for modifications at the amine and other positions to fine-tune these pharmacokinetic and pharmacodynamic properties.

Ligand Affinity and Selectivity Studies

Ligands derived from the this compound scaffold have demonstrated high affinity and selectivity for TSPO. PBR28, for example, exhibits a high binding affinity for TSPO with a Ki value in the low nanomolar range. Similarly, [¹⁸F]FEPPA has shown excellent affinity for TSPO, making it a suitable radiotracer for PET imaging of neuroinflammation.

Studies have shown that these ligands display a favorable selectivity profile, with minimal off-target binding to other receptors in the brain, which is a crucial attribute for a successful imaging agent. The affinity of these ligands can be influenced by the nature of the substituents on the phenoxy and benzyl rings. For instance, the introduction of a fluoroethoxy group in FEPPA was designed to improve upon the properties of earlier ligands.

It is important to note that the binding of some second-generation TSPO ligands, including those based on the phenoxypyridine scaffold, can be affected by a single nucleotide polymorphism (rs6971) in the TSPO gene, leading to high-affinity binders (HABs), mixed-affinity binders (MABs), and low-affinity binders (LABs) in the human population. This has prompted further research into developing new generations of TSPO ligands that are less sensitive to this genetic variation.

Scaffold for Enzyme Inhibitors

The structural characteristics of this compound also make it an attractive scaffold for the design of various enzyme inhibitors. The pyridine (B92270) and phenoxy moieties can engage in key interactions within the active sites of enzymes, while the amine group provides a convenient handle for further chemical modifications to enhance potency and selectivity.

Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway and is a validated therapeutic target for B-cell malignancies and autoimmune diseases. The phenoxypyridine scaffold has been utilized in the development of potent and selective BTK inhibitors.

Researchers have designed and synthesized a series of 3-(6-phenoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs. In these compounds, the 6-phenoxypyridine moiety serves as a key pharmacophore that occupies a hydrophobic pocket in the BTK active site. One of the most promising compounds from this series, compound 13e , demonstrated potent BTK inhibitory activity and effectively inhibited the phosphorylation of downstream signaling molecules in mantle cell lymphoma (MCL) cell lines. Notably, this compound exhibited improved anti-proliferative activities in MCL cell lines compared to the first-generation BTK inhibitor ibrutinib, with IC50 values in the sub-micromolar range. Furthermore, compound 13e showed greater selectivity for BTK and enhanced stability in human liver microsomes, suggesting a potential for an improved safety profile.

| Compound | Target | IC50 (nM) | Cell Line | Anti-proliferative IC50 (µM) |

| 13e | BTK | - | Jeko-1 | < 1 |

| 13e | BTK | - | Z138 | < 1 |

Table 1: Inhibitory activity of a BTK inhibitor featuring the 6-phenoxypyridine scaffold.

Lipoxygenase Enzyme Inhibitors

Lipoxygenases are a family of enzymes that play a key role in the biosynthesis of leukotrienes, which are inflammatory mediators. While the development of lipoxygenase inhibitors is an active area of research for the treatment of inflammatory diseases, a direct application of the this compound scaffold in the design and synthesis of lipoxygenase inhibitors has not been prominently reported in the scientific literature to date. The existing research on lipoxygenase inhibitors focuses on a variety of other chemical scaffolds.

Other Kinase Inhibitors (e.g., IGF1R, c-Met, EGFR, VEGFR, HER2, RET, PI3K)

The versatility of the 4-phenoxypyridine (B1584201) scaffold has been further demonstrated in its application for the inhibition of a range of other protein kinases that are implicated in cancer cell proliferation, survival, and angiogenesis.

c-Met Kinase Inhibitors: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is a key target in cancer therapy. A series of 4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline derivatives have been designed and synthesized as potent c-Met kinase inhibitors. Several of these compounds exhibited excellent inhibitory activity against c-Met kinase in vitro, with some showing IC50 values in the low nanomolar range, even more potent than the positive control drug foretinib. The most promising compound, 23w , displayed remarkable cytotoxicity against various cancer cell lines.

| Compound | c-Met IC50 (nM) | A549 IC50 (µM) | H460 IC50 (µM) | HT-29 IC50 (µM) |

| 23v | 2.31 | - | - | - |

| 23w | 1.91 | 1.57 | 0.94 | 0.65 |

| 23y | 2.44 | - | - | - |

| Foretinib | 2.53 | - | - | - |

Table 2: In vitro inhibitory activities of 4-phenoxypyridine-based c-Met kinase inhibitors.

VEGFR Inhibitors: While direct utilization of this compound for Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors is not extensively documented, closely related scaffolds have shown promise. For instance, thieno[3,2-c]pyridin-4-amine (B1356683) derivatives bearing a 3-(4-phenoxyphenyl) substituent have been explored as potent VEGFR-2 inhibitors. This highlights the potential of the broader phenoxypyridine-amine pharmacophore in targeting this key angiogenesis-related kinase.

IGF1R, EGFR, HER2, RET, and PI3K Inhibitors: To date, there is limited specific information in the peer-reviewed scientific literature detailing the direct use of the this compound scaffold for the development of inhibitors targeting Insulin-like Growth Factor 1 Receptor (IGF1R), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), Rearranged during Transfection (RET) kinase, or Phosphoinositide 3-kinase (PI3K). Research into inhibitors for these important cancer targets has predominantly focused on other heterocyclic core structures.

: Protoporphyrinogen (B1215707) IX Oxidase (PPO) Inhibitors

Protoporphyrinogen IX oxidase (PPO) is a key enzyme in the biosynthesis of both chlorophyll (B73375) in plants and heme in various organisms. mdpi.comnih.gov Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon light-dependent oxidation, generates reactive oxygen species that cause rapid cell membrane disruption. mdpi.com This mechanism of action has made PPO a prime target for the development of herbicides. The 4-phenoxypyridine scaffold has been identified as a bioisostere of the diphenyl ether structure found in many commercial PPO-inhibiting herbicides. mdpi.com The introduction of the pyridine ring can enhance the molecule's properties, such as its ability to engage in π-π stacking interactions within the enzyme's active site. mdpi.com

Researchers have synthesized and evaluated numerous 4-phenoxypyridine derivatives for their PPO inhibitory and herbicidal activities. For instance, a series of novel phenoxypyridine derivatives containing acylthiourea fragments were synthesized and tested. mdpi.com Among these, compound g13 demonstrated significant inhibitory activity against Echinochloa crus-galli PPO (EcPPO) with an IC50 value of 0.109 ± 0.018 μM, which was superior to the commercial herbicide oxyfluorfen (B1678082). mdpi.com This compound also showed promising crop safety for wheat and cotton. mdpi.com

In another study, novel phenoxypyridine derivatives were linked to coumarin, a natural product with known allelopathic effects. nih.govmdpi.com Compound IV-6 from this series exhibited notable herbicidal activity, outperforming oxyfluorfen in greenhouse and field experiments, and demonstrated good selectivity and safety for cotton and soybean. nih.gov Similarly, compound P2 , a phenoxypyridine derivative, showed excellent herbicidal activity with an IC50 of 0.032 ± 0.008 mg/L against corn PPO and was found to be safe for use in rice, wheat, soybean, and corn. nih.gov

: Mitochondrial Electron Transport (MET) Complex I Inhibitors

Mitochondrial Electron Transport (MET) Complex I, also known as NADH:ubiquinone oxidoreductase, is a crucial enzyme complex in the respiratory chain of mitochondria. Its inhibition disrupts cellular energy production, making it an attractive target for the development of fungicides and insecticides. mdpi.commdpi.com The 4-phenoxypyridine scaffold has been successfully incorporated into molecules designed to inhibit MET Complex I.

For example, diflumetorim, a fungicide targeting MET Complex I, belongs to the aminoalkylpyrimidine class of compounds. mdpi.com Research has shown that introducing a phenoxypyridine structure into pyrimidine (B1678525) amine compounds can significantly enhance their fungicidal activity. mdpi.com

: Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Agonists

Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a ligand-activated transcription factor that plays a key role in regulating glucose and lipid metabolism, as well as inflammation. frontiersin.org Agonists of PPARγ, such as the thiazolidinedione class of drugs, are used in the treatment of type 2 diabetes. frontiersin.org The general structure of a PPARγ agonist typically consists of a polar head group, a hydrophobic tail, and a central linker.

While various heterocyclic scaffolds have been explored in the design of novel PPARγ modulators, a specific and detailed investigation into the use of the this compound scaffold for this purpose is not extensively documented in the currently available scientific literature. One study on 3-hydroxy-4-pyridinecarboxylic acid derivatives, which are structurally related to the phenoxypyridine core, demonstrated that these compounds could exert anti-inflammatory effects through the PPARγ pathway. nih.gov However, direct research on this compound derivatives as PPARγ agonists is an area that warrants further exploration to determine their potential in this therapeutic area.

Development of Agrochemicals

The versatility of the 4-phenoxypyridine scaffold has been extensively leveraged in the development of a wide range of agrochemicals, owing to its ability to impart desirable biological activities and physicochemical properties to the resulting molecules. mdpi.com

Herbicidal Agents

As detailed in section 6.2.4, the 4-phenoxypyridine scaffold is a cornerstone in the design of modern PPO-inhibiting herbicides. mdpi.com By mimicking the diphenyl ether structure of established herbicides, these compounds exhibit potent, broad-spectrum weed control with improved crop selectivity and safety profiles. nih.govmdpi.comnih.gov The ability to modify different positions on both the pyridine and phenoxy rings allows for fine-tuning of the herbicidal spectrum and physical properties of the compounds. mdpi.com

Fungicidal and Bactericidal Compounds

The 4-phenoxypyridine moiety has been incorporated into various classes of fungicides and bactericides that act through different mechanisms. As mentioned in section 6.2.5, derivatives of this scaffold are effective inhibitors of MET Complex I, a validated target for fungicides. mdpi.com Beyond MET Complex I inhibition, the phenoxypyridine structure has been linked to other active fragments to create novel antimicrobial agents. For instance, linking phenoxypyridine to an isothiazolinone core resulted in Compound 51 , which showed good control of Blumeria graminis, Botrytis cinerea, and Pyricularia grisea at low doses. mdpi.com Additionally, novel 1,2,4-triazole (B32235) derivatives containing a phenoxypyridine moiety have been synthesized and shown to exhibit broad-spectrum antifungal activities. nih.gov For example, compound 5a4 displayed EC50 values of 1.59, 0.46, 0.27, and 11.39 mg/L against Sclerotinia sclerotiorum, Phytophthora infestans, Rhizoctonia solani, and Botrytis cinerea, respectively. nih.gov

| Compound | Target Fungi | Activity (EC50) | Reference |

|---|---|---|---|

| Compound 51 | Blumeria graminis, Botrytis cinerea, Pyricularia grisea | Good control at low doses | mdpi.com |

| 5a4 | Sclerotinia sclerotiorum | 1.59 mg/L | nih.gov |

| Phytophthora infestans | 0.46 mg/L | ||

| Rhizoctonia solani | 0.27 mg/L | ||

| Botrytis cinerea | 11.39 mg/L |

Insecticidal and Acaricidal Agents

The 4-phenoxypyridine scaffold has also proven to be a valuable component in the development of insecticides and acaricides. mdpi.com Similar to its application in fungicides, this scaffold has been used to create MET Complex I inhibitors that are effective against insect and mite pests. mdpi.commdpi.com For example, pyrazole-5-carboxamide insecticides containing a phenoxypyridine structure, such as Compound 59 , have demonstrated broad-spectrum insecticidal activity, achieving 100% mortality against Plutella xylostella and Myzus persicae at a concentration of 600 mg/L. mdpi.com Another derivative, Compound 61 , a novel dihalopropene ether insecticide, showed LC50 values of 4.05 mg/L and 9.82 mg/L against Mythimna separata and Spodoptera litura, respectively, which was better than the commercial insecticide pyridalyl. mdpi.com

Structure-Activity Relationship (SAR) Studies of Derivatives of this compound

The this compound core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other therapeutic agents. Understanding the structure-activity relationships (SAR) of its derivatives is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This section delves into the nuanced effects of substituents, the role of three-dimensional conformation, and the application of the phenoxypyridine moiety as a bioisostere in drug design.

Impact of Substituent Effects on Biological Activity

In the context of c-Met kinase inhibitors, a series of 4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives demonstrated that substitutions on the terminal phenyl ring play a key role in inhibitory activity. nih.govnih.gov Generally, the presence of electron-withdrawing groups, particularly halogens, on the terminal phenyl ring is beneficial for improving antitumor activities. nih.gov For instance, compounds with a fluorine or chlorine atom at the 4-position of the phenoxy ring exhibited potent c-Met inhibition. nih.gov

One of the most promising compounds from a study, compound 23w , which incorporates a 3-fluoro-4-(4-methylpiperazin-1-yl)anilino moiety, displayed an exceptionally low IC₅₀ value of 1.91 nM against c-Met kinase. nih.gov This highlights the positive contribution of a substituted aniline (B41778) group. The preliminary SAR from this research indicated that small alkyl groups or halogen atoms on the terminal phenyl ring were well-tolerated. nih.gov

Similarly, in another series of 4-phenoxyquinoline derivatives (a related scaffold) designed as c-Met inhibitors, SAR studies indicated that electron-withdrawing groups on the terminal phenyl rings were advantageous for enhancing antitumor activity. nih.gov The strategic placement of these groups can lead to significant gains in potency. For example, in a series of 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines, electron-donating groups at the 6- or 7-position of the pyridopyrimidine ring increased activity, suggesting a need for high electron density in that region of the core structure. researchgate.net Conversely, on the 4-anilino portion of the molecule, small, lipophilic, electron-withdrawing groups at the 3-position of the phenyl ring led to enhanced potency. researchgate.net

The data below illustrates the impact of substituents on the inhibitory activity of 4-phenoxypyridine derivatives against c-Met kinase.

| Compound | Substituent (R) on Terminal Phenyl Ring | c-Met IC₅₀ (nM) |

| 23v | 4-((4-ethylpiperazin-1-yl)methyl)aniline | 2.31 |

| 23w | 3-fluoro-4-(4-methylpiperazin-1-yl)aniline | 1.91 |

| 23y | 4-(4-acetylpiperazin-1-yl)-3-fluoroaniline | 2.44 |

| Foretinib (Control) | - | 2.53 |

Data sourced from a study on 4-phenoxypyridine-based c-Met kinase inhibitors. nih.gov

Another study on novel 4-phenoxypyridine derivatives further corroborated the finding that electron-withdrawing groups on the terminal phenyl ring are beneficial. The most potent compound in this series, T14 , which featured an imidazole-4-carboxamide linker, had a c-Met IC₅₀ value of 0.012 µM. nih.gov

Influence of Stereochemistry and 3D Conformation on Activity

The two enantiomers of a chiral drug can exhibit profoundly different pharmacological activities because biological receptors and enzymes are themselves chiral. ufrj.br The R or S configuration at a chiral center can determine whether a molecule's functional groups align correctly with the corresponding binding regions of a protein target. ufrj.br For a drug to be effective, specific portions of the molecule must interact with corresponding regions of the binding site. An inactive enantiomer may be unable to achieve this necessary alignment due to its different 3D structure. ufrj.br

While specific studies on the stereoisomers of this compound itself are not prevalent in the provided search results, the principles can be illustrated by related substituted pyridine inhibitors. In the design of inhibitors for the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), the conformational properties of 2,3-disubstituted pyridine analogs were paramount. nih.gov Computational studies of the torsional energy minima were used to prioritize compounds that were biased to reside in an "active conformation," similar to that observed in co-crystal structures of known inhibitors. nih.gov

Phenoxypyridine as a Bioisostere in Scaffold Design

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of modern drug design. ctppc.org This approach is used to enhance potency, improve selectivity, alter pharmacokinetic properties, or reduce toxicity. cambridgemedchemconsulting.com The phenoxypyridine moiety is often employed as a bioisostere for other diaryl structures, such as diaryl ethers. researchgate.net

The replacement of a carbon atom in a benzene (B151609) ring with a nitrogen atom to form a pyridine ring is a common bioisosteric substitution. This seemingly minor change can have profound effects on the molecule's properties:

Introduction of a Hydrogen Bond Acceptor: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming a key interaction with the biological target that is not possible with a simple phenyl ring.

Modulation of Physicochemical Properties: The pyridine nitrogen alters the electronic distribution of the ring, affecting its aromaticity and dipole moment. This can influence solubility, metabolic stability, and plasma protein binding.

Vectorial Changes: The position of the nitrogen atom in the ring directs the orientation of substituents and potential interaction points differently than an all-carbon ring, which can be exploited to optimize binding.

Phenoxypyridine has been successfully introduced into a wide range of bioactive molecules as an active scaffold. researchgate.net It serves as a bioisostere for diaryl ethers, but the presence of the pyridine ring imparts distinct properties. For example, replacing a diaryl ether with a phenoxypyridine can improve aqueous solubility and provide a new handle for derivatization, allowing for further optimization of the compound's profile.

In the broader context of drug design, the principle of bioisosterism is widely applied. For instance, the replacement of a phenyl ring with heterocyclic rings like pyridyl or thiophene (B33073) is a common strategy. cambridgemedchemconsulting.com This tactic aims to create a new molecule with similar biological properties to the parent compound while potentially improving its drug-like characteristics. cambridgemedchemconsulting.com The successful application of the phenoxypyridine scaffold in numerous kinase inhibitors underscores its value as a versatile and effective bioisosteric replacement in the medicinal chemist's toolkit.

Mechanistic Investigations

Elucidation of Biological Mechanisms of Action

Research into the biological effects of 4-phenoxypyridin-3-amine has primarily centered on its engagement with specific molecular targets and the subsequent modulation of cellular signaling pathways. These studies have highlighted its potential as a modulator of kinase activity and as a ligand for receptors in the central nervous system.

Molecular Target Engagement Studies

The 4-phenoxypyridine (B1584201) core is a key structural motif in a class of potent enzyme inhibitors and receptor ligands.

c-Met Kinase Inhibition: A significant body of research has identified derivatives of 4-phenoxypyridine as inhibitors of the c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and survival. nih.govresearchgate.net Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers. The 4-phenoxypyridine scaffold serves as a foundational structure for the design of small-molecule inhibitors that compete with ATP for the kinase's binding site. For instance, a series of 4-phenoxypyridine-based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives have demonstrated potent inhibitory activity against c-Met kinase, with several compounds exhibiting IC₅₀ values in the low nanomolar range. nih.govresearchgate.net

Benzodiazepine (B76468) Receptor Binding: The pyridine (B92270) ring, a core component of this compound, is a common feature in ligands that bind to the benzodiazepine site on the GABA-A receptor. nih.govnih.gov This receptor is a ligand-gated ion channel that mediates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). Benzodiazepines and other ligands that bind to this site act as positive allosteric modulators, enhancing the effect of GABA and leading to sedative, anxiolytic, and anticonvulsant effects. wikipedia.orgnih.gov While direct binding studies on this compound are not extensively reported in the available literature, its structural similarity to known benzodiazepine receptor ligands suggests its potential to interact with this target. Derivatives of a related thieno[3,2-c]pyridin-4-amine (B1356683) scaffold have been evaluated for their affinity to this receptor. nih.gov

Table 1: Investigated Molecular Targets of 4-Phenoxypyridine Derivatives

| Molecular Target | Therapeutic Area | Observed Effect | Reference |

|---|---|---|---|

| c-Met Kinase | Oncology | Inhibition of kinase activity | nih.govresearchgate.net |

| Benzodiazepine Receptor (GABA-A) | Neuropharmacology | Potential positive allosteric modulation | nih.govwikipedia.orgnih.gov |

| Bruton's Tyrosine Kinase (BTK) | Immunology/Oncology | Inhibition of kinase activity | nih.gov |

Reaction Pathway Elucidation in Organic Transformations

The synthesis of this compound can be achieved through established organic reactions, primarily involving the formation of a diaryl ether linkage and the presence of an amino group on the pyridine ring. The key transformations are the Ullmann condensation and nucleophilic aromatic substitution.

A plausible synthetic route involves the coupling of a substituted pyridine with a phenoxide. One potential pathway is the copper-catalyzed Ullmann condensation between 4-chloropyridin-3-amine and phenol (B47542). researchgate.netnih.govwikipedia.org In this reaction, a copper catalyst facilitates the formation of the C-O bond between the pyridine ring and the phenoxy group. The reaction mechanism is believed to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether product. organic-chemistry.orgwikipedia.org

Alternatively, the synthesis can proceed via a nucleophilic aromatic substitution (SNAr) reaction. youtube.comstackexchange.comyoutube.com In this scenario, a 3-amino-4-halopyridine can react with a phenoxide nucleophile. The electron-withdrawing nature of the pyridine nitrogen activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions. stackexchange.com The presence of a good leaving group, such as a halogen, at the 4-position allows for the displacement by the phenoxide ion, leading to the formation of this compound. The reaction of 3-halo-4-aminopyridines with various nucleophiles has been documented, supporting the feasibility of this pathway. nih.gov

Table 3: Key Organic Reactions in the Synthesis of this compound

| Reaction Type | Reactants | Key Features | Reference |

|---|---|---|---|

| Ullmann Condensation | 4-chloropyridin-3-amine and Phenol | Copper-catalyzed C-O bond formation | researchgate.netnih.govwikipedia.org |

| Nucleophilic Aromatic Substitution (SNAr) | 3-amino-4-halopyridine and Phenoxide | Activation of the pyridine ring by the nitrogen atom | youtube.comstackexchange.comyoutube.com |

Radiopharmaceutical Development and Preclinical Imaging Applications

Radiosynthesis Optimization of Positron Emission Tomography (PET) Tracers

The successful application of PET tracers in preclinical and clinical settings is highly dependent on the efficiency and reproducibility of their radiosynthesis. For derivatives of 4-phenoxypyridin-3-amine, such as [¹⁸F]FEPPA, significant effort has been dedicated to optimizing the radiolabeling process to ensure high radiochemical yield, purity, and molar activity, which are critical parameters for obtaining high-quality imaging results.

Radiochemical Yield and Purity Assessment

The radiosynthesis of [¹⁸F]FEPPA is typically achieved through a nucleophilic substitution reaction on a suitable precursor. nih.govmdpi.comresearchgate.net An automated synthesis process has been developed to ensure consistency and compliance with Good Manufacturing Practice (GMP). researchgate.net The uncorrected radiochemical yield of [¹⁸F]FEPPA has been reported in the range of 30 ± 2% to 38 ± 3%, with synthesis times varying from 30 to 80 minutes. researchgate.netnih.gov Purification is commonly performed using semi-preparative high-performance liquid chromatography (HPLC), which effectively separates the desired radiotracer from unreacted precursors and byproducts. mdpi.com The radiochemical purity of the final [¹⁸F]FEPPA product consistently exceeds 99%. mdpi.comresearchgate.netnih.gov

Molar Activity Determination

Molar activity, a measure of the amount of radioactivity per mole of a compound, is a crucial factor for PET tracers, as high molar activity allows for the administration of a low mass of the compound, minimizing the risk of pharmacological effects and ensuring that the tracer binds to its target in a truly tracer amount. For [¹⁸F]FEPPA, molar activities have been reported in the range of 148.9–216.8 GBq/µmol and 198 ± 125 GBq/µmol at the end of synthesis. mdpi.comresearchgate.net Another study reported a molar radioactivity of 241 ± 13 GBq·μmol⁻¹. nih.gov

| Radiosynthesis Parameter | Reported Values | References |

| Radiochemical Yield (uncorrected) | 30 ± 2% | researchgate.net |

| 34 ± 2% | mdpi.com | |

| 38 ± 3% | nih.gov | |

| Radiochemical Purity | > 99% | mdpi.comresearchgate.netnih.gov |

| Molar Activity (at end of synthesis) | 148.9–216.8 GBq/µmol | researchgate.net |

| 198 ± 125 GBq/µmol | mdpi.com | |

| 241 ± 13 GBq·μmol⁻¹ | nih.gov | |

| Synthesis Time | 30 minutes | nih.gov |

| 55 minutes | mdpi.com | |

| 80 minutes | researchgate.net |

Preclinical Evaluation in Animal Models

Following successful radiosynthesis, PET tracers derived from this compound undergo rigorous preclinical evaluation in various animal models to assess their in vivo behavior, target specificity, and potential as imaging agents. These studies are essential for establishing the tracer's utility before consideration for human studies.

In Vivo Distribution and Pharmacokinetics in Rodents and Non-human Primates

Biodistribution studies of [¹⁸F]FEPPA in mice have demonstrated a rapid uptake in organs known to have high TSPO expression, such as the heart, lungs, and spleen, with excretion observed through the kidneys. nih.gov The brain uptake of [¹⁸F]FEPPA in control mice is relatively low, which is advantageous for neuroimaging as it provides a good signal-to-background ratio. nih.gov

Pharmacokinetic modeling in mice has been used to estimate key parameters. In a study involving a mouse model of neuroinflammation induced by lipopolysaccharide (LPS), significant increases in the total volume of distribution (V T ) of [¹⁸F]FEPPA were observed in the brain of LPS-injected mice compared to controls. mdpi.com Specifically, the V T was 1.25 ± 0.12-fold higher in the brains of LPS-treated mice. researchgate.net The standardized uptake value (SUV) and the area under the curve (AUC) were also significantly higher in the brains of the LPS-injected mice, with increases of 1.61 ± 0.1 and 1.58 ± 0.09-fold, respectively. researchgate.net

In non-human primates, specifically hemiparkinsonian rhesus macaques, PET imaging with [¹⁸F]FEPPA has been used to evaluate neuroinflammation. nih.gov These studies have shown increased [¹⁸F]FEPPA binding at sites of induced pathology, which correlated positively with postmortem CD68 immunostaining, a marker for microglial/macrophage activation. nih.gov

| Animal Model | Key Pharmacokinetic Findings | Reference |

| Mice (Control) | Rapid uptake in heart, lungs, spleen; renal excretion; low brain uptake. | nih.gov |

| Mice (LPS-induced neuroinflammation) | Significant increase in brain V T (1.25 ± 0.12-fold), SUV (1.61 ± 0.1-fold), and AUC (1.58 ± 0.09-fold) compared to controls. | researchgate.net |

| Rhesus Macaques (hemiparkinsonian) | Increased [¹⁸F]FEPPA binding at graft sites, correlating with CD68 immunoreactivity. | nih.gov |

Target-Specific Uptake Studies (e.g., Brain, Heart)

The primary molecular target for [¹⁸F]FEPPA is the 18 kDa translocator protein (TSPO), which is overexpressed in activated microglia and astrocytes during neuroinflammation. mdpi.comresearchgate.net PET studies in rodent models of neuroinflammation have consistently demonstrated increased uptake of [¹⁸F]FEPPA in the brain, reflecting the underlying glial activation. mdpi.comresearchgate.net

The biodistribution of [¹⁸F]FEPPA also aligns with the known distribution of TSPO in peripheral organs. nih.gov High uptake is observed in the heart, a tissue known for its high density of TSPO. nih.gov In mice, at 15 minutes post-injection, the mean SUV in the heart was 5.1, compared to 0.5 in the brain, highlighting the significant peripheral uptake of this tracer. nih.gov Similarly, the lungs and kidneys also show considerable uptake. nih.gov In a mouse model of systemic inflammation, LPS-injected mice exhibited higher [¹⁸F]FEPPA signal-to-noise ratios in peripheral organs like the heart and lungs compared to control mice. researchgate.net

Ligand Specificity and Displacement Studies

To confirm the specific binding of a radiotracer to its intended target, ligand specificity and displacement studies are performed. In vitro studies using human colorectal cancer cells (HT-29), which express TSPO, have demonstrated the specific binding of [¹⁸F]FEPPA. nih.gov The addition of unlabeled ("cold") FEPPA resulted in a 50.2 ± 11.2% displacement of the radiotracer signal. nih.gov

Furthermore, displacement was also observed with other known TSPO ligands. The addition of PBR28, another second-generation TSPO ligand, led to a 48.2 ± 6.7% displacement of [¹⁸F]FEPPA binding. nih.gov The first-generation TSPO ligand, PK11195, also displaced [¹⁸F]FEPPA, albeit to a lesser extent, with a 32.2 ± 10.6% reduction in signal. nih.gov These findings confirm that [¹⁸F]FEPPA binds specifically to the TSPO binding site.

| Displacing Ligand | Cell Line | % Displacement of [¹⁸F]FEPPA | Reference |

| Unlabeled FEPPA | HT-29 | 50.2 ± 11.2% | nih.gov |

| PBR28 | HT-29 | 48.2 ± 6.7% | nih.gov |

| PK11195 | HT-29 | 32.2 ± 10.6% | nih.gov |

Comparison with Existing Radioligands

Radiopharmaceuticals based on the this compound scaffold, particularly [¹⁸F]FEPPA, have emerged as significant second-generation tracers for imaging the 18 kDa translocator protein (TSPO), a key biomarker of neuroinflammation. The development of these agents was driven by the need to overcome the limitations of the first-generation TSPO radioligand, (R)-[¹¹C]PK11195. This section provides a comparative analysis of [¹⁸F]FEPPA with other notable TSPO radioligands.

The primary advantage of second-generation radioligands like [¹⁸F]FEPPA over (R)-[¹¹C]PK11195 is their improved signal-to-noise ratio. mdpi.com (R)-[¹¹C]PK11195 is known for its high non-specific binding and low brain uptake, which can complicate the quantification of TSPO expression. frontiersin.orgnih.gov In contrast, second-generation tracers, including those derived from the this compound structure, generally exhibit higher binding affinity and lower non-specific binding, leading to clearer imaging signals. mdpi.com

However, a significant challenge for many second-generation TSPO radioligands, including [¹⁸F]FEPPA, is their sensitivity to a single nucleotide polymorphism (SNP) in the TSPO gene (rs6971). This polymorphism results in different binding affinities, categorizing individuals as high-affinity binders (HABs), mixed-affinity binders (MABs), or low-affinity binders (LABs). mdpi.com This genetic variation can introduce considerable inter-subject variability in imaging results, necessitating genotyping of participants in clinical studies. mdpi.com In contrast, (R)-[¹¹C]PK11195 binding is not significantly affected by this polymorphism.

The following tables provide a detailed comparison of [¹⁸F]FEPPA with other key TSPO radioligands based on their binding affinities and general characteristics.

Table 1: Comparison of Binding Affinities of TSPO Radioligands

This table outlines the in vitro binding affinities (Ki) of [¹⁸F]FEPPA and other prominent TSPO radioligands. A lower Ki value indicates a higher binding affinity.

| Radioligand | Target | Binding Affinity (Ki) [nM] |

| [¹⁸F]FEPPA | TSPO | ~0.07 |

| (R)-[¹¹C]PK11195 | TSPO | ~9.3 |

| [¹¹C]PBR28 | TSPO | ~0.22 |

| [¹¹C]DPA-713 | TSPO | ~4.7 |

Note: Ki values can vary depending on the experimental conditions and tissue type used in the assay.

Table 2: General Characteristics of Selected TSPO PET Radioligands

This table summarizes the key features, along with the primary advantages and disadvantages, of different generations of TSPO radioligands.

| Radioligand | Generation | Key Advantages | Key Disadvantages |

| (R)-[¹¹C]PK11195 | First | Insensitive to TSPO polymorphism (rs6971) | High non-specific binding, low signal-to-noise ratio, short half-life of Carbon-11 (20.4 min) |

| [¹⁸F]FEPPA | Second | High binding affinity, improved signal-to-noise ratio compared to first-generation, longer half-life of Fluorine-18 (B77423) (109.8 min) | Sensitive to TSPO polymorphism (rs6971), leading to inter-subject variability |

| [¹¹C]PBR28 | Second | High binding affinity, good brain penetration | Sensitive to TSPO polymorphism (rs6971), shorter half-life of Carbon-11 |

| [¹¹C]DPA-713 | Second | High binding affinity | Sensitive to TSPO polymorphism (rs6971), shorter half-life of Carbon-11 |

Detailed Research Findings

Preclinical studies have been instrumental in comparing the in vivo performance of these radioligands. In a study utilizing a rat model of acute neuroinflammation, [¹⁸F]DPA-714, a compound structurally related to [¹⁸F]FEPPA, demonstrated superior performance compared to (R)-[¹¹C]PK11195, with a higher ratio of uptake in the inflamed region versus the contralateral healthy tissue and a higher binding potential.

A direct comparison in an Alzheimer's disease mouse model between [¹⁸F]F-DPA (a derivative of DPA-714), [¹⁸F]DPA-714, and [¹¹C]PBR28 revealed that [¹⁸F]F-DPA exhibited higher brain uptake and faster clearance. nih.govnih.gov The peak uptake for [¹⁸F]F-DPA was over 4.3% of the injected dose per milliliter (%ID/mL), whereas [¹⁸F]DPA-714 reached just above 3% ID/mL. nih.gov Furthermore, the ratio of peak uptake to the uptake at 60 minutes was significantly higher for [¹⁸F]F-DPA, suggesting more favorable kinetics for imaging. nih.gov

In a rat model of mild neuroinflammation induced by lipopolysaccharide (LPS), the second-generation tracer [¹⁸F]GE-180 showed a significantly higher core-to-contralateral uptake ratio (3.41 ± 1.09) compared to (R)-[¹¹C]PK11195 (2.43 ± 0.39) in the same animals. nih.govmanchester.ac.uk However, in this particular model, [¹⁸F]DPA-714 did not show a significant improvement in this ratio over the first-generation tracer. nih.govmanchester.ac.uk These findings highlight that the performance of a radioligand can be dependent on the specific animal model and the level of inflammation being investigated.

Preclinical imaging of [¹⁸F]FEPPA in a mouse model of LPS-induced systemic inflammation demonstrated low brain uptake in control animals (around 2-4% of the injected dose per gram), which is advantageous for achieving a good signal-to-background ratio when detecting cerebral inflammation. nih.gov Following LPS injection, a significant increase in the total volume of distribution (VT) of [¹⁸F]FEPPA in the brain was observed, corresponding to a 2.2-fold increase in TSPO expression as measured by western blot. researchgate.net

The following table presents a summary of these comparative preclinical imaging findings.

Table 3: Selected Preclinical Imaging Data for TSPO Radioligands

This table provides a snapshot of quantitative data from various preclinical studies comparing different TSPO radioligands. It is important to note that these studies were conducted in different animal models and under varying conditions.

| Radioligand | Animal Model | Key Finding | Quantitative Metric |

| [¹⁸F]F-DPA | Alzheimer's Disease Mouse Model | Higher peak brain uptake compared to [¹⁸F]DPA-714 and [¹¹C]PBR28 | Peak Uptake > 4.3 %ID/mL |

| [¹⁸F]DPA-714 | Alzheimer's Disease Mouse Model | Lower peak brain uptake compared to [¹⁸F]F-DPA | Peak Uptake > 3 %ID/mL |

| [¹⁸F]GE-180 | Rat Model of Mild Neuroinflammation | Higher core/contralateral uptake ratio compared to (R)-[¹¹C]PK11195 | Ratio: 3.41 ± 1.09 |

| (R)-[¹¹C]PK11195 | Rat Model of Mild Neuroinflammation | Lower core/contralateral uptake ratio compared to [¹⁸F]GE-180 | Ratio: 2.43 ± 0.39 |

| [¹⁸F]FEPPA | Mouse Model of Systemic Inflammation | Low baseline brain uptake, significant increase in VT with inflammation | Baseline Brain Uptake: 2-4 %ID/g |